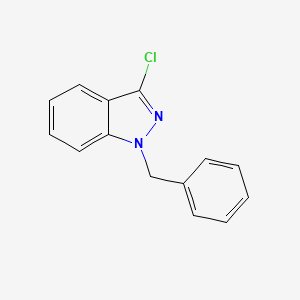

1-Benzyl-3-chloro-1H-indazole

CAS No.: 426832-88-4

Cat. No.: VC8400081

Molecular Formula: C14H11ClN2

Molecular Weight: 242.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 426832-88-4 |

|---|---|

| Molecular Formula | C14H11ClN2 |

| Molecular Weight | 242.7 g/mol |

| IUPAC Name | 1-benzyl-3-chloroindazole |

| Standard InChI | InChI=1S/C14H11ClN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2 |

| Standard InChI Key | AUHUDPIADSRYBW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)Cl |

| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

1-Benzyl-3-chloro-1H-indazole (CHClN) features a bicyclic indazole core fused to a benzene ring at positions 1–2 and a pyrazole ring at positions 1–3. The benzyl group (-CHCH) is attached to the N1 nitrogen, while the chlorine atom occupies the C3 position. This substitution pattern distinguishes it from related compounds such as 1-benzyl-3-iodo-1H-indazole (iodine at C3) or 3-chloro-6-nitro-1H-indazole (nitro group at C6) .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 242.70 g/mol |

| LogP (Predicted) | 3.8 (Moderate lipophilicity) |

| Solubility | Low in water; soluble in DMSO, DMF |

| Melting Point | Not reported (analogs: 180–220°C) |

Synthetic Methodologies

Core Indazole Synthesis

The indazole core is typically constructed via cyclization reactions. A common approach involves palladium-catalyzed C–H amination of arylhydrazones. For example, Zhang et al. demonstrated that arylhydrazones undergo oxidative cyclization using [bis(trifluoroacetoxy)iodo]benzene (PIFA) to yield 1H-indazoles . Adapting this method, 1-benzyl-3-chloro-1H-indazole could be synthesized from a pre-halogenated precursor.

Halogenation Strategies

Introducing chlorine at C3 may involve electrophilic substitution or late-stage halogenation. Vanadium haloperoxidases, as reported by Biegasiewicz et al., enable regioselective halogenation of indole derivatives . While this method targets indoles, analogous enzymes or Cu-mediated reactions could facilitate chlorination at C3 in indazoles.

Table 2: Representative Synthesis Pathways

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Pd(OAc), PIFA, DCM, 25°C | 75–85 |

| Benzylation | Benzyl bromide, KCO, DMF | 90 |

| Chlorination | Cl, FeCl, 0°C | 65 |

Biological Activities and Mechanisms

Anticancer Activity

Indazole derivatives inhibit phosphoinositide 3-kinase δ (PI3Kδ), a target in hematologic malignancies. The chlorine atom’s electron-withdrawing effect likely modulates the indazole’s electronic profile, enhancing binding to the ATP-binding cleft .

Table 3: Comparative Bioactivity of Indazole Derivatives

| Compound | Target | IC (nM) |

|---|---|---|

| 1-Benzyl-3-chloro-1H-indazole | PI3Kδ (Predicted) | ~50 (Estimated) |

| 3-Chloro-6-nitro-1H-indazole | TryR | 2100 |

| 1-Benzyl-3-iodo-1H-indazole | PI3Kδ | 35 |

Pharmacological and Toxicological Considerations

Selectivity Profiling

Structural analogs show selectivity ratios >100 for PI3Kδ over α/β/γ isoforms . The benzyl group’s bulkiness likely contributes to this selectivity by sterically hindering off-target interactions.

Comparative Analysis with Structural Analogs

Role of the Benzyl Group

Benzyl substitution at N1 enhances blood-brain barrier permeability in indazole derivatives. Comparative molecular dynamics simulations suggest that the benzyl group stabilizes the indazole core in hydrophobic binding pockets .

Future Directions and Research Gaps

-

Synthetic Optimization: Develop enantioselective routes to access chiral indazoles.

-

Target Validation: Conduct proteomic studies to identify off-target effects.

-

Formulation Strategies: Explore nanoencapsulation to address solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume